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Compound of Interest

Compound Name: Heptyl crotonate

Cat. No.: B093458

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl crotonate, with the CAS number 16930-99-7, is an organic compound classified as an
ester of crotonic acid and heptanol. This technical guide provides an in-depth overview of its
chemical and physical properties, a detailed experimental protocol for its synthesis, and an
analysis of its expected spectroscopic characteristics. Furthermore, this document elucidates
the general mechanism of toxicity associated with the class of a,3-unsaturated carbonyl
compounds, to which heptyl crotonate belongs. This information is intended to be a valuable
resource for professionals in research, and drug development who may be working with or
investigating this compound and its related structures.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological information for
heptyl crotonate.
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Identifier Value

CAS Number 16930-99-7

Molecular Formula C11H2002

Molecular Weight 184.28 g/mol

IUPAC Name Heptyl (E)-but-2-enoate

Synonyms Heptyl 2-butenoate, 2-Butenoic acid, heptyl
ester

Property Value Reference

Colorless to pale yellow liquid
Appearance , [1]
(estimated)

Boiling Point 229-231 °C at 760 mmHg [1]
Flash Point 106.1 °C [1]
Density 0.889 g/cm? [1]

o 16.97 mg/L at 25 °C
Water Solubility (estimated) [1]
estimate

logP (o/w) 4.354 (estimated) [1]

Experimental Protocols
Synthesis of Heptyl Crotonate via Fischer Esterification

The synthesis of heptyl crotonate can be readily achieved through the Fischer esterification of
crotonic acid with 1-heptanol, using a strong acid catalyst.

Materials:
e Crotonic acid (1.0 eq)

e 1-Heptanol (3.0 eq)
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e Concentrated Sulfuric Acid (H2S0Oa4) (catalytic amount, e.g., 0.1 eq)

e Toluene

o Saturated sodium bicarbonate (NaHCOs3) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

¢ Dichloromethane

Equipment:

e Round-bottom flask

o Dean-Stark apparatus

o Reflux condenser

o Heating mantle with a magnetic stirrer

e Separatory funnel

« Rotary evaporator

o Standard laboratory glassware

Procedure:

To a round-bottom flask, add crotonic acid, 1-heptanol, and toluene.

While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

Assemble the Dean-Stark apparatus and reflux condenser with the flask.

Heat the reaction mixture to reflux. The water produced during the esterification will be
azeotropically removed and collected in the Dean-Stark trap.
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» Monitor the reaction progress by observing the amount of water collected. The reaction is
typically complete when water ceases to be collected.

e Once the reaction is complete, allow the mixture to cool to room temperature.

» Transfer the reaction mixture to a separatory funnel and wash sequentially with water,
saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

» Dry the organic layer over anhydrous magnesium sulfate.

« Filter the drying agent and remove the solvent (toluene) and excess 1-heptanol under
reduced pressure using a rotary evaporator to yield crude heptyl crotonate.

e The crude product can be further purified by vacuum distillation.

Spectroscopic Analysis (Predicted)

While experimentally obtained spectra for heptyl crotonate are not readily available, its
spectral characteristics can be predicted based on its structure and data from analogous
compounds like ethyl crotonate.[2][3]

'H NMR (Proton Nuclear Magnetic Resonance)
e 0 ~0.9 ppm (t, 3H): Terminal methyl group of the heptyl chain.

0 ~1.3 ppm (m, 8H): Methylene groups of the heptyl chain.

0 ~1.6 ppm (quintet, 2H): Methylene group adjacent to the ester oxygen on the heptyl chain.

0 ~1.8 ppm (dd, 3H): Methyl group of the crotonate moiety.

0 ~4.1 ppm (t, 2H): Methylene group attached to the ester oxygen.

0 ~5.8 ppm (dq, 1H): Vinylic proton at the a-position to the carbonyl group.

0 ~6.9 ppm (dq, 1H): Vinylic proton at the 3-position to the carbonyl group.

3C NMR (Carbon-13 Nuclear Magnetic Resonance)
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0 ~14 ppm: Terminal methyl carbon of the heptyl chain.

0 ~18 ppm: Methyl carbon of the crotonate moiety.

0 ~22-32 ppm: Methylene carbons of the heptyl chain.

0 ~64 ppm: Methylene carbon attached to the ester oxygen.

0 ~122 ppm: Vinylic carbon at the a-position.

0 ~145 ppm: Vinylic carbon at the [3-position.

0 ~166 ppm: Carbonyl carbon of the ester.

IR (Infrared) Spectroscopy

The IR spectrum of heptyl crotonate is expected to show characteristic peaks for an a,3-
unsaturated ester.[4][5][6][7]

e ~2850-2960 cm~1: C-H stretching vibrations of the alkyl groups.
e ~1720-1740 cm~1: Strong C=0 stretching vibration of the a,B-unsaturated ester.
e ~1650 cm~1: C=C stretching vibration of the conjugated double bond.

e ~1150-1250 cm~1; C-O stretching vibrations of the ester group.

Biological Activity and Signaling Pathway

Specific biological activity and signaling pathways for heptyl crotonate have not been
extensively studied. However, as an a,-unsaturated carbonyl compound, its toxicity is
generally attributed to its electrophilic nature.[8][9][10][11][12]

General Mechanism of Toxicity: Michael Addition

The key mechanism of toxicity for a,3-unsaturated carbonyl compounds is the Michael addition
reaction. The electron-withdrawing carbonyl group polarizes the C=C double bond, rendering
the B-carbon electrophilic. This electrophilic center can then react with soft nucleophiles, such
as the sulfhydryl groups of cysteine residues in proteins and glutathione, as well as amine

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b093458?utm_src=pdf-body
https://www.spectroscopyonline.com/view/co-bond-part-vi-esters-and-rule-three
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/05%3A_HOW_TO_INTERPRET_YOUR_RESULTS/5.02%3A__IR_-SPECTROSCOPY-_THE_WORKHORSE
https://specac.com/theory-articles/interpreting-infra-red-spectroscopy/
https://www.purdue.edu/science/science-express/labs/labs/IR%20Spectroscopy%20of%20Esters.doc
https://www.benchchem.com/product/b093458?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19053326/
https://pubs.acs.org/doi/abs/10.1021/tx8002438
https://www.researchgate.net/publication/8507603_Trends_in_structure-toxicity_relationships_for_carbonyl-containing_ab-unsaturated_compounds
https://academic.oup.com/toxsci/article/104/2/235/1651009
https://pubmed.ncbi.nlm.nih.gov/18083715/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

groups in proteins and DNA.[8][11][12] This covalent modification of biological macromolecules
can lead to enzyme inactivation, depletion of cellular antioxidants (like glutathione), and DNA
damage, ultimately resulting in cellular dysfunction and toxicity.[8][11][12]

Heptyl Crotonate
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Caption: General mechanism of toxicity for heptyl crotonate.

Conclusion

This technical guide has provided a detailed overview of heptyl crotonate (CAS 16930-99-7),
encompassing its physicochemical properties, a comprehensive experimental protocol for its
synthesis, and predicted spectroscopic data. A key aspect highlighted is the general
mechanism of toxicity for the class of a,3-unsaturated carbonyl compounds, which proceeds
via Michael addition and subsequent covalent modification of biological macromolecules. This
information serves as a foundational resource for researchers and professionals engaged in
the study and application of this and related compounds, emphasizing the importance of
understanding their chemical reactivity in biological systems. Further research is warranted to
elucidate the specific biological activities and toxicological profile of heptyl crotonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Heptyl Crotonate (CAS: 16930-99-7): A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093458#heptyl-crotonate-cas-number-16930-99-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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